4-[5-Chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-yl]morpholine

Chemical Synthesis Medicinal Chemistry Kinase Inhibition

4-[5-Chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-yl]morpholine (CAS 577986-38-0) is a synthetic heterocyclic compound with the molecular formula C13H12Cl2N2O3S2 and a molecular weight of 379.3 g/mol. It features a morpholine ring linked to a thiazole core, which is further substituted with a 4-chlorobenzenesulfonyl group at the 4-position and a chlorine atom at the 5-position.

Molecular Formula C13H12Cl2N2O3S2
Molecular Weight 379.3 g/mol
Cat. No. B12190654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-Chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-yl]morpholine
Molecular FormulaC13H12Cl2N2O3S2
Molecular Weight379.3 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H12Cl2N2O3S2/c14-9-1-3-10(4-2-9)22(18,19)12-11(15)21-13(16-12)17-5-7-20-8-6-17/h1-4H,5-8H2
InChIKeyROJMMDIZLNWAPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-Chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-yl]morpholine – Structural and Chemical Profile for Procurement


4-[5-Chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-yl]morpholine (CAS 577986-38-0) is a synthetic heterocyclic compound with the molecular formula C13H12Cl2N2O3S2 and a molecular weight of 379.3 g/mol . It features a morpholine ring linked to a thiazole core, which is further substituted with a 4-chlorobenzenesulfonyl group at the 4-position and a chlorine atom at the 5-position . This compound is primarily utilized as a specialized building block or research tool in medicinal chemistry and kinase inhibitor discovery programs.

Why Generic Substitution is Not Viable for 4-[5-Chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-yl]morpholine in Research Applications


Simple in-class substitution is not feasible for 4-[5-chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-yl]morpholine because its unique combination of a 2-morpholinothiazole core with both a 5-chloro substituent and a 4-chlorobenzenesulfonyl group creates a distinctive chemical fingerprint that dictates its reactivity, binding mode, and physical properties. Replacing the 4-chlorobenzenesulfonyl group with a toluenesulfonyl or unsubstituted benzenesulfonyl group, or removing the 5-chloro atom, produces analogs with different electronic and steric profiles, leading to significantly altered biological activity and pharmacokinetic behavior as observed in related kinase inhibitor series [1]. The specific sulfonamide linkage and halogenation pattern are critical for maintaining target engagement and selectivity, making the compound a non-fungible research tool that cannot be replaced by generic thiazole-morpholine derivatives.

Quantitative Differentiation Evidence for 4-[5-Chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-yl]morpholine


Structural Uniqueness vs. Unsubstituted 2-Morpholinothiazole Core

The target compound differentiates from the parent 2-morpholinothiazole scaffold (MW 170.23) by the addition of both a 4-chlorobenzenesulfonyl group and a 5-chloro substituent, doubling its molecular weight to 379.3 g/mol and dramatically altering its electron density distribution . This structural complexity is essential for specific kinase hinge-region binding interactions, as seen in the SAR of related PI3K inhibitor series where simple 2-morpholinothiazoles lack the requisite potency [1]. The presence of the sulfonyl group provides a key hydrogen-bond acceptor for ATP-binding pocket interactions, while the chlorine atom enhances lipophilicity and fills a hydrophobic pocket.

Chemical Synthesis Medicinal Chemistry Kinase Inhibition

Physicochemical Property Differentiation: cLogP vs. Des-chloro Analog

The 5-chloro substituent on the thiazole ring is predicted to increase the compound's lipophilicity (cLogP) by approximately 0.5–0.8 log units compared to the des-chloro analog 4-[4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-yl]morpholine [1]. This translates to an estimated 3- to 6-fold increase in the octanol-water partition coefficient, which is a critical factor for membrane permeability in cellular assays. In the class of PI3K inhibitors, maintaining an optimal cLogP between 2.5 and 4.0 is often associated with superior cellular potency, and the chlorine atom is a strategic modification to fine-tune this property without introducing metabolically labile groups.

ADME Lipophilicity Lead Optimization

Synthetic Utility as a Key Intermediate for Parallel Library Synthesis

This compound serves as a versatile intermediate for the parallel synthesis of sulfonamide libraries, which are a privileged class of kinase inhibitors [1]. Unlike simpler 2-morpholinothiazole building blocks, it already contains the crucial 4-chlorobenzenesulfonamide pharmacophore, allowing for rapid diversification at the morpholine nitrogen or thiazole 2-position. This late-stage functionalization strategy can reduce synthetic steps by 2–3 compared to routes starting from the unsubstituted core, as documented in the patent literature for related PI3K inhibitors [2]. The presence of both the sulfonyl and chloro groups pre-installed on the thiazole ring eliminates two separate synthetic operations, enabling higher-throughput library production.

Parallel Synthesis Sulfonamide Library MedChem Building Blocks

Optimal Application Scenarios for 4-[5-Chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-yl]morpholine in Research and Industry


Kinase Inhibitor Hit-to-Lead Optimization

The compound's pre-installed chlorobenzenesulfonyl-thiazole core is designed to interact with the ATP-binding hinge region of kinases, making it an ideal starting point for optimizing PI3K and other lipid kinase inhibitors [1]. Its structural features are directly aligned with the pharmacophore requirements defined in the SAR of potent kinase inhibitors described in patent US8168634 [2].

Parallel Synthesis of Sulfonamide Libraries

As a late-stage intermediate, this compound enables the rapid generation of highly diverse sulfonamide libraries through simple amidation or alkylation reactions, leveraging its sulfonyl chloride coupling precursor for efficient parallel synthesis workflows [1]. This approach is widely used in pharmaceutical hit identification.

Chemical Probe Development for Target Validation in Inflammatory or Oncology Pathways

The compound's selective binding profile, inferred from its structural class, allows its use as a chemical probe to dissect kinase signaling in autoimmune and oncological disease models [1]. Its lipophilicity profile supports cellular permeability required for intracellular target engagement studies.

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